3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents like ethylsulfonyl chloride.
Attachment of the Chloro Group: The chloro group is introduced through chlorination reactions, using reagents such as thionyl chloride.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes, such as DNA replication and protein synthesis.
Comparison with Similar Compounds
3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can be compared with other similar compounds, such as:
3-chloro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.
3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-aminobenzamide:
Properties
Molecular Formula |
C12H12ClN3O4S2 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-chloro-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H12ClN3O4S2/c1-3-22(18,19)12-16-15-11(21-12)14-10(17)7-4-5-9(20-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,15,17) |
InChI Key |
NXTDYQVAFGJGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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